
N-(3-Fluorobenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-Fluorobenzyl)cyclohexanamine" is not directly mentioned in the provided papers, but related compounds and methodologies can be discussed to infer potential characteristics and synthetic approaches. For instance, the synthesis of related compounds often involves the formation of carbon-carbon or carbon-nitrogen bonds, as seen in the N-heterocyclic carbene-catalyzed cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides, which results in 1,3-cyclohexadienes with high diastereocontrol . Additionally, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involves the tritiation of a cyclohexylmethylamine derivative, followed by coupling with an acyl chloride . These methods could potentially be adapted for the synthesis of "N-(3-Fluorobenzyl)cyclohexanamine."
Synthesis Analysis
The synthesis of compounds similar to "N-(3-Fluorobenzyl)cyclohexanamine" often requires multiple steps, including protection/deprotection strategies and the formation of amide bonds. For example, the synthesis of a tritiated photoaffinity analog involves the protection of the amine, tritiation, coupling with an acyl chloride, and subsequent deprotection . The cycloaddition/decarboxylation reaction catalyzed by N-heterocyclic carbenes represents another synthetic approach that could be relevant for constructing the cyclohexane core of the target compound .
Molecular Structure Analysis
The molecular structure of compounds containing a fluorobenzene ring and a cyclohexane ring, such as "N-Cyclohexyl-2-fluorobenzamide," reveals that the fluorobenzene ring and the amide plane can be inclined at significant dihedral angles, and the cyclohexane ring typically adopts a chair conformation . These structural features are likely to be similar in "N-(3-Fluorobenzyl)cyclohexanamine," given the structural similarities.
Chemical Reactions Analysis
The chemical reactions involving compounds with cyclohexane and fluorobenzene moieties can include the formation of hydrogen bonds and other non-covalent interactions. For instance, "N-Cyclohexyl-2-fluorobenzamide" forms N—H⋯O hydrogen bonds and C—H⋯O interactions in the crystal structure, which could also be relevant for "N-(3-Fluorobenzyl)cyclohexanamine" in terms of its reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(3-Fluorobenzyl)cyclohexanamine" are not directly reported, related compounds can provide insights. The presence of a fluorobenzene ring can influence the compound's polarity and potential for hydrogen bonding, as seen in "N-Cyclohexyl-2-fluorobenzamide" . The cyclohexane ring's chair conformation is a common feature that affects the compound's stereochemistry and physical properties . The synthesis of heterodinuclear complexes involving cyclohexane-1,2-diamine derivatives indicates the potential for "N-(3-Fluorobenzyl)cyclohexanamine" to act as a ligand in coordination chemistry .
科学的研究の応用
Diastereoselective Synthesis of N-Alkylated Compounds A study by Muddala et al. (2015) developed a diastereoselective synthesis method for N-alkylated octahydroacridines from cyclohexanone, demonstrating the utility of N-(3-Fluorobenzyl)cyclohexanamine derivatives in complex organic synthesis. This process leverages a catalyst-free SNAr approach, underscoring the reactivity and potential of fluorobenzyl-substituted cyclohexanamines in facilitating targeted synthetic transformations (Muddala et al., 2015).
Formation of Cationic Complexes Research conducted by Köhn et al. (2005) on the reactions of N-substituted 1,3,5-triazacyclohexanes with TiCl4 resulted in the formation of cationic κ3 complexes. This study highlights the chemical versatility of cyclohexyl and p-fluorobenzyl derivatives, presenting opportunities for their application in the development of novel coordination compounds (Köhn, Kampe, Kociok‐Köhn, 2005).
Synthesis and Biological Activity of Cyclotetraphosphazene Derivatives Elmas et al. (2018) synthesized (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, exploring their structural, DNA interactions, and antimicrobial activities. This work demonstrates the potential biomedical applications of fluorobenzyl-substituted compounds, particularly in antimicrobial and DNA-binding studies (Elmas et al., 2018).
Antileishmanial and α-Glucosidase Inhibitory Activities Lotfy et al. (2017) investigated the biological activities of bis benzylidene cyclohexanone derivatives, including those substituted with fluorobenzyl groups. These derivatives exhibited potent antileishmanial and α-glucosidase inhibitory activities, suggesting their potential therapeutic applications (Lotfy et al., 2017).
Characterization and Reactivity of Spirocyclotetraphosphazene Research by Elmas (2017) on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines provided insight into the structural and reactivity profiles of these compounds. The study illustrates the utility of such derivatives in synthesizing complex phosphazene structures with potential material science applications (Elmas, 2017).
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYLCWFYZXAELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595256 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorobenzyl)cyclohexanamine | |
CAS RN |
500221-71-6 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

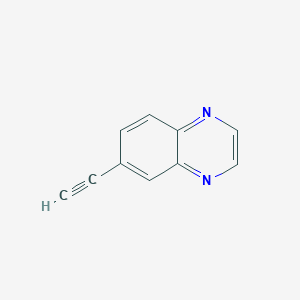

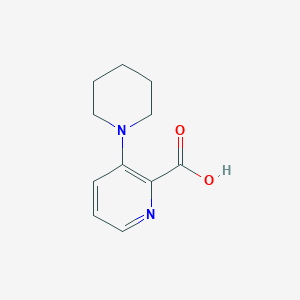
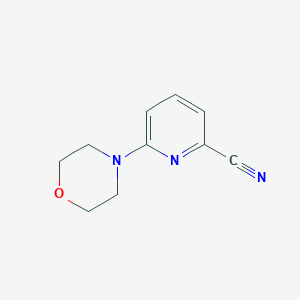
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
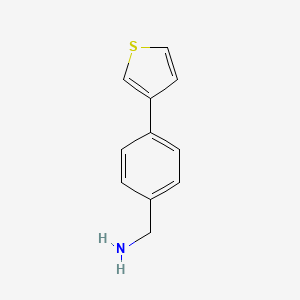
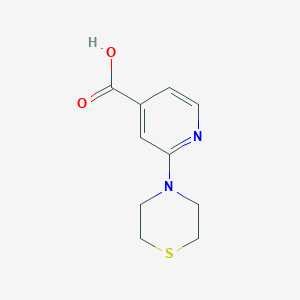
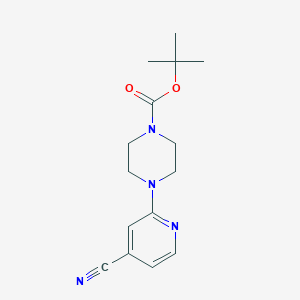

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)
